

Application Notes and Protocols for Roluperidone Phase 3 Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Roluperidone

Cat. No.: B1679516

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These application notes provide a detailed overview of the dosage, experimental protocols, and methodologies employed in the Phase 3 clinical trials of **roluperidone** for the treatment of negative symptoms in schizophrenia.

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal Phase 3 clinical trial of **roluperidone** (NCT03397134).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Dosage and Administration

Parameter	Details
Drug	Roluperidone (MIN-101)
Dosage Arms	32 mg/day, 64 mg/day, Placebo
Route of Administration	Oral
Dosing Frequency	Once daily
Treatment Duration	12-week double-blind, followed by a 40-week open-label extension

Table 2: Study Design and Patient Population

Parameter	Details
Official Title	A Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo-Controlled, Monotherapy, 12-Week Study to Evaluate the Efficacy and Safety of 2 Fixed Doses of MIN-101 in Adult Patients With Negative Symptoms of Schizophrenia, Followed by a 40-Week Open-Label Extension. [1]
Clinical Trial Identifier	NCT03397134
Study Phase	Phase 3
Number of Patients	515 patients were randomized, with 513 receiving treatment. [2] [3]
Patient Allocation	1:1:1 ratio (Placebo: 32 mg roluperidone: 64 mg roluperidone)
Geographic Locations	United States, Europe, and Israel
Target Population	Adult patients with a diagnosis of schizophrenia with moderate to severe negative symptoms.

Table 3: Primary and Key Secondary Endpoints

Endpoint	Measure	Description
Primary	Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Marder Negative Symptoms Factor Score (NSFS) at Week 12. [1] [3] [4]	The NSFS is a validated scale to assess the negative symptoms of schizophrenia.
Key Secondary	Change from baseline in the Personal and Social Performance (PSP) scale total score at Week 12. [2] [3] [4]	The PSP scale measures personal and social functioning in four domains: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors. [1]

Experimental Protocols

2.1. Patient Screening and Enrollment Protocol

- Inclusion Criteria:
 - Diagnosis of schizophrenia for at least one year prior to screening.[\[1\]](#)
 - Stable positive and negative symptoms for the last 6 months as per the treating psychiatrist.[\[1\]](#)
 - Outpatient status for at least 6 months prior to the trial.[\[1\]](#)
 - A score of > 20 on the PANSS negative subscore at both screening and baseline visits, with less than a 4-point difference between the two visits.[\[1\]](#)
 - Must be an extensive metabolizer for cytochrome P450 (CYP2D6).[\[1\]](#)
 - A caregiver with daily contact of at least one hour is required.[\[1\]](#)
- Exclusion Criteria:

- PANSS item score of > 4 on P4 (excitement/hyperactivity), P6 (suspiciousness/persecution), P7 (hostility), G8 (uncooperativeness), and G14 (poor impulse control).[1]
- Calgary Depression Scale for Schizophrenia (CDSS) total score > 6 . [1]
- A score of ≥ 2 on any two of items 1, 2, or 3, or a score of ≥ 3 on item 4 of the Barnes Akathisia Rating Scale (BARS).[1]
- Condition is a direct result of substance abuse or a general medical condition.[1]
- History of serious suicidal behavior within the past year.[1]

2.2. Treatment Protocol

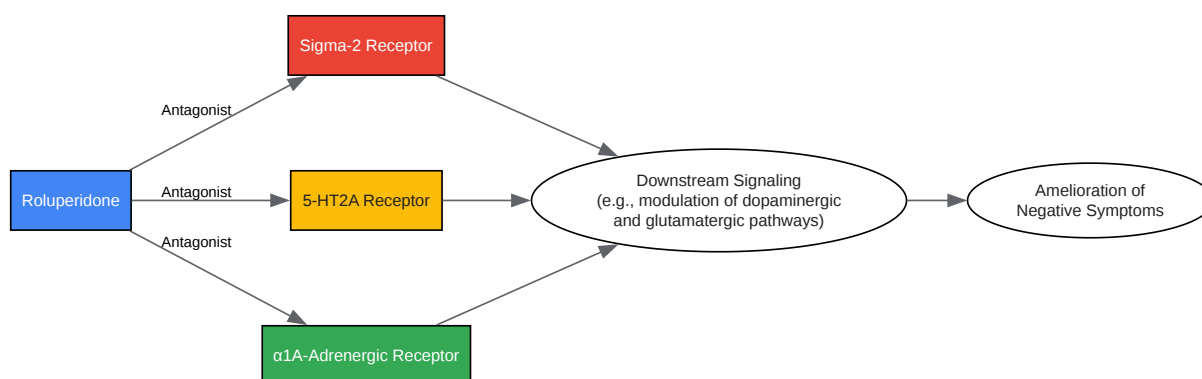
- Washout Phase: All psychotropic medications were discontinued prior to randomization.[3]
- Randomization: Eligible patients were randomized in a 1:1:1 ratio to receive either placebo, 32 mg/day **roluperidone**, or 64 mg/day **roluperidone**.
- Double-Blind Treatment Phase (12 Weeks): Patients, investigators, and sponsor personnel were blinded to the treatment allocation. Efficacy and safety were assessed at specified intervals.
- Open-Label Extension (40 Weeks): Patients completing the double-blind phase were eligible to enter a 40-week open-label extension. Those on **roluperidone** continued their assigned dose, while those on placebo were randomized to receive either 32 mg or 64 mg of **roluperidone**.

2.3. Assessment Protocol

- Primary Endpoint Assessment (PANSS NSFS): The PANSS is a 30-item scale used to assess the severity of symptoms in schizophrenia. The NSFS is derived from specific items of the PANSS. The assessment is conducted through a semi-structured clinical interview with the patient and a review of reports from caregivers.[1][5][6] Ratings are typically based on a "past week" reference period.[7]

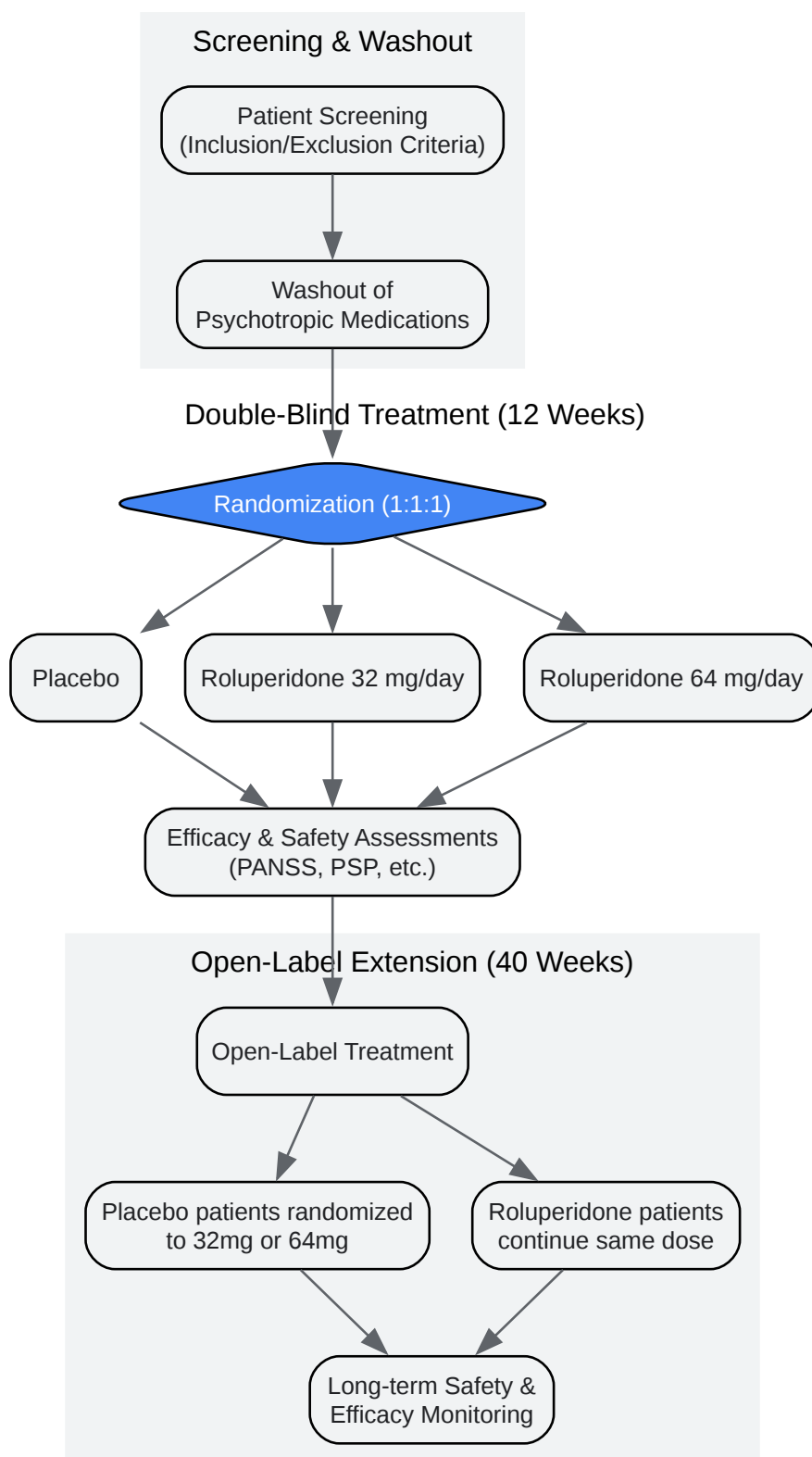
- **Key Secondary Endpoint Assessment (PSP):** The PSP is a clinician-rated scale that evaluates a patient's level of functioning in four key areas. The assessment is based on information gathered from the patient and their caregiver.

Visualizations



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Roluperidone's Proposed Mechanism of Action



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Roluperidone Phase 3 Clinical Trial Workflow

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